5-Bromo-2-chloro-3-phenoxypyridine
Overview
Description
5-Bromo-2-chloro-3-phenoxypyridine is a chemical compound with the molecular formula C11H7BrClNO and a molecular weight of 284.54 g/mol It is a derivative of pyridine, substituted with bromine, chlorine, and phenoxy groups
Preparation Methods
The synthesis of 5-Bromo-2-chloro-3-phenoxypyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
5-Bromo-2-chloro-3-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-3-phenoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-phenoxypyridine involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the desired product . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
5-Bromo-2-chloro-3-phenoxypyridine can be compared with other similar compounds, such as:
5-Bromo-2-chloropyridine: A related compound with similar chemical properties and applications.
5-Bromo-2-fluoropyridine: Another derivative of pyridine with different substituents and reactivity.
2-Bromo-5-chloropyridine: A compound with a different substitution pattern on the pyridine ring.
Properties
IUPAC Name |
5-bromo-2-chloro-3-phenoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETAMPBSHSBOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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